N'-(2-hydroxy-2-phenylpropyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide
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Overview
Description
N'-(2-hydroxy-2-phenylpropyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes both hydroxy and oxopiperidinyl groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(2-hydroxy-2-phenylpropyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product. Common reagents used in the synthesis include oxalyl chloride, piperidine derivatives, and phenylpropyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Chemical Reactions Analysis
Types of Reactions
N'-(2-hydroxy-2-phenylpropyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxopiperidinyl group can be reduced to form hydroxypiperidinyl derivatives.
Substitution: Various substitution reactions can occur at the phenyl or piperidinyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxopiperidinyl group may produce hydroxypiperidinyl derivatives.
Scientific Research Applications
N'-(2-hydroxy-2-phenylpropyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as neurodegenerative disorders and cancer.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N'-(2-hydroxy-2-phenylpropyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-2-methyl-3-nitrobenzamide
- N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)benzamide
Uniqueness
N'-(2-hydroxy-2-phenylpropyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-22(29,16-8-3-2-4-9-16)15-23-20(27)21(28)24-17-10-7-11-18(14-17)25-13-6-5-12-19(25)26/h2-4,7-11,14,29H,5-6,12-13,15H2,1H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRNRGPFEXDBEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCCC2=O)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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